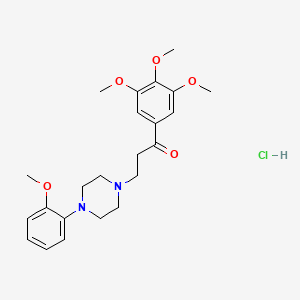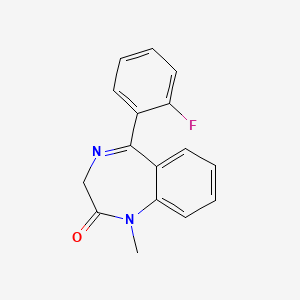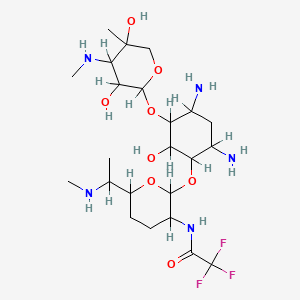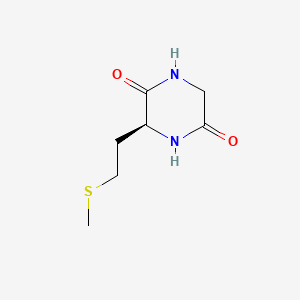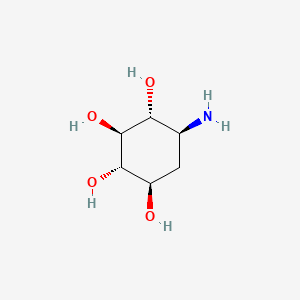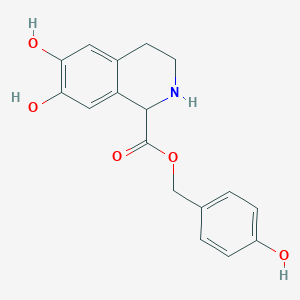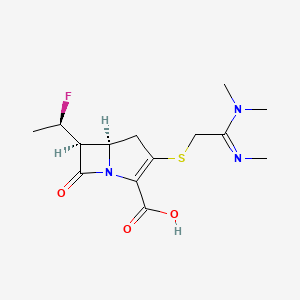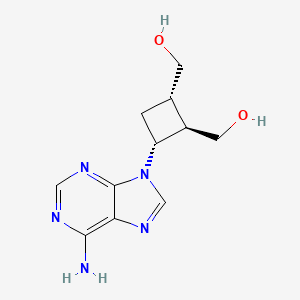
ビス(トリメトキシシリルプロピル)アミン
概要
説明
Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) is a bis-amino silane which can be used as a water based coupling agent that promotes the adhesion between different materials to form a hybrid material. The amino groups in the polymer provide coating strength to the modified metal surfaces. The silanol groups bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages.
科学的研究の応用
接着促進剤
ビス(3-(トリメトキシシリル)プロピル)アミン(BTMSPA)は、異なる材料間の接着を促進してハイブリッド材料を形成する水性カップリング剤として使用できるビスアミノシランです . ポリマー中のアミノ基は、改質された金属表面にコーティング強度を提供します .
金属表面改質剤
BTMSPA中のシラノール基は、金属表面に存在するヒドロキシルと結合し、さらに硬化されて金属シロキサン結合を与える . この特性により、金属表面の改質に役立ちます。
腐食防止
BTMSPAは、金属仕上げに、腐食防止に使用できるビニルトリアセトキシシランでコーティングすることにより使用できます . このアプリケーションは、金属部品に長い寿命が必要な業界で特に役立ちます。
メソ構造有機シリカの合成
BTMSPAと1,2-ビス(トリエトキシシリル)エタン(BTESE)は、アミン修飾メソ構造有機シリカの合成に使用できます . この材料は、触媒作用と吸収に潜在的な用途があります .
ビニルトリアセトキシシランとの化学反応
BTMSPAがビニルトリアセトキシシランと相互作用すると、反応によりヒドロキシルアミン、アミド、およびシラノールが生成されます . この化学反応は、さまざまな研究用途で役立つ可能性があります。
希薄溶液中の安定性
酸性化水で希釈すると、アミドが分解し、未反応シランの加水分解が始まります . N–HとSiOH基間の水素結合は、希薄溶液の安定性に寄与している可能性があります .
作用機序
Target of Action
Bis(trimethoxysilylpropyl)amine, also known as Bis(3-(trimethoxysilyl)propyl)amine, is a bis-amino silane . Its primary targets are the surfaces of various materials, particularly metals . The compound acts as a coupling agent, promoting adhesion between different materials to form a hybrid material .
Mode of Action
The compound interacts with its targets through its amino groups and silanol groups . The amino groups in the polymer provide coating strength to the modified metal surfaces . The silanol groups bond with the hydroxyls present on the surface of metals . These bonds are further cured to give metal-siloxane linkages .
Biochemical Pathways
The biochemical pathways affected by Bis(trimethoxysilylpropyl)amine involve the formation of metal-siloxane linkages . This process results in the creation of a hybrid material, combining the properties of the original materials with those of the compound .
Result of Action
The result of Bis(trimethoxysilylpropyl)amine’s action is the formation of a hybrid material with enhanced properties . The compound provides coating strength to the modified metal surfaces, improving their durability and resistance .
Action Environment
The action of Bis(trimethoxysilylpropyl)amine can be influenced by environmental factors such as temperature and humidity . For example, the compound reacts slowly with moisture or water . Therefore, the environment in which the compound is used can affect its efficacy and stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Bis(trimethoxysilylpropyl)amine plays a significant role in biochemical reactions due to its ability to form strong covalent bonds with hydroxyl groups on the surface of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its amino and silanol groups. The amino groups can form hydrogen bonds and electrostatic interactions with negatively charged biomolecules, while the silanol groups can form covalent bonds with hydroxyl groups on the surface of enzymes and proteins. These interactions enhance the stability and functionality of the biomolecules, making Bis(trimethoxysilylpropyl)amine a valuable tool in biochemical applications .
Cellular Effects
Bis(trimethoxysilylpropyl)amine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can enhance cell adhesion and proliferation by promoting the formation of stable cell-matrix interactions. Additionally, Bis(trimethoxysilylpropyl)amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Bis(trimethoxysilylpropyl)amine involves its ability to form covalent bonds with hydroxyl groups on the surface of biomolecules. This interaction stabilizes the biomolecules and enhances their functionality. Additionally, Bis(trimethoxysilylpropyl)amine can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in biochemical pathways. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethoxysilylpropyl)amine can change over time due to its stability and degradation properties. This compound is relatively stable under neutral pH conditions but can hydrolyze rapidly under acidic or basic conditions. Over time, the degradation of Bis(trimethoxysilylpropyl)amine can lead to changes in its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may decrease as it degrades .
Dosage Effects in Animal Models
The effects of Bis(trimethoxysilylpropyl)amine in animal models vary with different dosages. At low doses, the compound can enhance cell adhesion and proliferation without causing significant toxicity. At higher doses, Bis(trimethoxysilylpropyl)amine can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
Bis(trimethoxysilylpropyl)amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. Additionally, Bis(trimethoxysilylpropyl)amine can interact with cofactors such as ATP and NADH, affecting their availability and utilization in biochemical reactions .
Transport and Distribution
Within cells and tissues, Bis(trimethoxysilylpropyl)amine is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell. Once inside the cell, Bis(trimethoxysilylpropyl)amine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Bis(trimethoxysilylpropyl)amine is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, where it can interact with biomolecules and exert its effects. The localization of Bis(trimethoxysilylpropyl)amine can also affect its activity and function, as it may interact with different biomolecules in different cellular compartments .
特性
IUPAC Name |
3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NO6Si2/c1-14-20(15-2,16-3)11-7-9-13-10-8-12-21(17-4,18-5)19-6/h13H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGHGKTHXIOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303158-27-2 | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303158-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6033825 | |
| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
82985-35-1 | |
| Record name | Bis(trimethoxysilylpropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82985-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethoxysilylpropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082985351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHOXYSILYL)-N-(3-(TRIMETHOXYSILYL)PROPYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H96M8992G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(trimethoxysilylpropyl)amine?
A1: Bis(trimethoxysilylpropyl)amine has the molecular formula C12H31NO6Si2 and a molecular weight of 341.57 g/mol.
Q2: What spectroscopic techniques are used to characterize Bis(trimethoxysilylpropyl)amine?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [, , , , ], nuclear magnetic resonance spectroscopy (NMR) [, , , , ], and X-ray photoelectron spectroscopy (XPS) [, ] to characterize the structure and properties of Bis(trimethoxysilylpropyl)amine and its derivatives.
Q3: How does the structure of Bis(trimethoxysilylpropyl)amine contribute to its material compatibility?
A3: The molecule features two trimethoxysilyl groups, which can undergo hydrolysis and condensation reactions to form siloxane (Si-O-Si) networks. This allows Bis(trimethoxysilylpropyl)amine to act as a crosslinking agent or a precursor for hybrid organic-inorganic materials. [, , , , ] The central amine group provides a reactive site for further functionalization or interaction with other materials, such as polymers or metal surfaces. [, , , , , ]
Q4: How does the hydrolysis of Bis(trimethoxysilylpropyl)amine influence its film-forming properties?
A4: The hydrolysis of Bis(trimethoxysilylpropyl)amine is a crucial step in its application. Studies using FTIR and EIS reveal that sufficient hydrolysis time is necessary to achieve a well-crosslinked silane film. [] The hydrolysis rate is influenced by factors like pH, solvent, and the presence of catalysts. []
Q5: How does Bis(trimethoxysilylpropyl)amine interact with metal surfaces for corrosion protection?
A5: Research indicates that Bis(trimethoxysilylpropyl)amine forms a strong interfacial layer with metals like aluminum alloys through the formation of aluminum-siloxane (Al-O-Si) bonds. [] This interfacial layer acts as a barrier against corrosive agents, providing enhanced corrosion protection. [, , , ]
Q6: What are some applications of Bis(trimethoxysilylpropyl)amine in materials science?
A6: Bis(trimethoxysilylpropyl)amine serves as a building block for various materials, including:
- Hybrid Gels: Used for boron adsorption, demonstrating high adsorption capacity compared to commercial resins. [, , ]
- Silica Aerogels: Contributes to the formation of lightweight, porous materials with desirable mechanical properties like elasticity. [, , ]
- Polyimide-Silica Composites: Enhances the compatibility between organic and inorganic phases, resulting in improved mechanical and thermal properties. [, ]
- Organosilica Membranes: Used in the fabrication of membranes with enhanced pervaporation performance for separating mixtures like methanol and toluene. [, ]
Q7: How does the presence of Bis(trimethoxysilylpropyl)amine influence the properties of silica aerogels?
A7: Incorporating Bis(trimethoxysilylpropyl)amine into silica aerogels can enhance their elasticity. Studies show that the dipropylamine spacer within the molecule acts as a flexible linking group in the silica structure, improving elastic recovery. []
Q8: Can Bis(trimethoxysilylpropyl)amine be used to modify magnetic particles for specific applications?
A8: Yes, research demonstrates the use of Bis(trimethoxysilylpropyl)amine in modifying Fe3O4 magnetic particles. This modification enhances boron adsorption from aqueous solutions. []
Q9: How does Bis(trimethoxysilylpropyl)amine contribute to the performance of organosilica reverse osmosis membranes?
A9: Bis(trimethoxysilylpropyl)amine plays a crucial role in forming bridged organosilica structures in these membranes. This contributes to enhanced separation performance during reverse osmosis processes. []
Q10: How is Bis(trimethoxysilylpropyl)amine used to immobilize enzymes for improved stability?
A10: Hybrid periodic mesoporous organosilicas (PMOs) synthesized with Bis(trimethoxysilylpropyl)amine create a favorable environment for enzyme immobilization. The abundant organic groups in proximity to the enzyme surface enhance enzyme loading, catalytic activity, and stability, especially in solvents. []
Q11: How does Bis(trimethoxysilylpropyl)amine contribute to the formation of stable bonds in microfluidic devices for cell culture?
A11: Bis(trimethoxysilylpropyl)amine demonstrates superior bonding stability compared to other silane treatments when integrating track-etched membranes with polydimethylsiloxane (PDMS) microfluidic devices. The dipodal structure of Bis(trimethoxysilylpropyl)amine enables strong bonding, even in challenging cell culture environments, making it suitable for long-term cell culture applications. []
Q12: What are the limitations of using Bis(trimethoxysilylpropyl)amine in certain applications?
A12: While Bis(trimethoxysilylpropyl)amine shows promise in various applications, research also highlights limitations. For instance, in corrosion protection, bis-sulfur silane alone exhibits limitations on hot-dip galvanized steel (HDG) due to poor film coverage caused by insufficient wetting of zinc oxide. [, ] This necessitates the use of mixtures with other silanes, such as bis-amino silane, to improve the wetting properties and overall corrosion protection. [, ]
Q13: What is the environmental impact of Bis(trimethoxysilylpropyl)amine and its degradation products?
A13: Further research is needed to fully understand the environmental fate, persistence, and potential ecotoxicological effects of Bis(trimethoxysilylpropyl)amine and its degradation products. Developing sustainable practices for the use, recycling, and waste management of this compound is crucial.
Q14: What are potential research areas for further exploring the applications of Bis(trimethoxysilylpropyl)amine?
A14: Future research directions include:
- Targeted Drug Delivery: Investigate the potential of Bis(trimethoxysilylpropyl)amine-based materials for encapsulating and delivering drugs to specific targets. []
- Biomedical Applications: Explore its use in developing biocompatible and biodegradable scaffolds for tissue engineering. [, ]
Q15: What are the advantages of using Bis(trimethoxysilylpropyl)amine over alternative silane compounds?
A15: Bis(trimethoxysilylpropyl)amine's dipodal structure, with its two trimethoxysilyl groups and a central amine group, offers several advantages:
- Enhanced Crosslinking: The two trimethoxysilyl groups facilitate the formation of highly crosslinked siloxane networks, leading to robust and stable materials. [, ]
- Tailored Hydrophilicity/Hydrophobicity: The amine group provides a site for further functionalization, enabling control over the hydrophilicity or hydrophobicity of the resulting materials. [, ]
- Versatile Reactivity: The amine group can react with a range of functional groups, expanding the possibilities for creating diverse hybrid materials with tailored properties. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



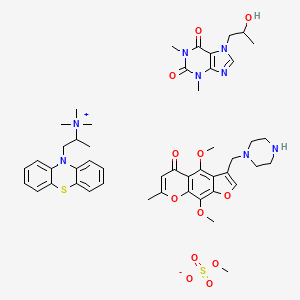
![(6'R,8R,9'S)-6'-Hydroxy-4,4,6',10',10',13'-hexamethyl-3'-oxidospiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-13-aza-3-azoniatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1216296.png)
